molecular formula C8H5N5O2 B1396328 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1248517-85-2

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B1396328
M. Wt: 203.16 g/mol
InChI Key: JTPCHKKHIZHTAF-UHFFFAOYSA-N
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Description

“7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been found to be remarkably versatile and has been used in various applications in drug design . The TP ring system is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been extensively researched and described in the literature . The TP heterocycle was first described in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been found to be remarkably versatile and has been used in various applications in drug design . Depending on the choice of substituents around the TPD core, these compounds can elicit markedly different cellular phenotypes .

Scientific Research Applications

Synthesis and Potential Applications

  • Anti-Epileptic Activities : Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, synthesized based on the marine natural product Essramycin, demonstrated remarkable anti-epileptic activities in a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons. The pyrimidine-7(4H)-one motif was identified as the active core for anti-epileptic activity (Ding et al., 2019).

  • Structural Analysis : X-Ray analysis of ethoxycarbonyl derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one and triazolo[1,5-a]pyrimidin-7(4H)-one has been conducted to determine their structural properties, enhancing the understanding of their potential applications in various fields (Clayton et al., 1980).

  • Synthetic Versatility : The synthetic versatility of enones for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been explored. This research highlights the potential for creating diverse derivatives of triazolopyrimidine, which may have various scientific and industrial applications (Zanatta et al., 2018).

  • Antimicrobial Activity : Some synthesized [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).

  • Antitumor Agents : Studies on the synthesis of thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives indicated potential as antimicrobial and antitumor agents, though only antimicrobial activity was observed in the tested compounds (Said et al., 2004).

properties

IUPAC Name

11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCHKKHIZHTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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